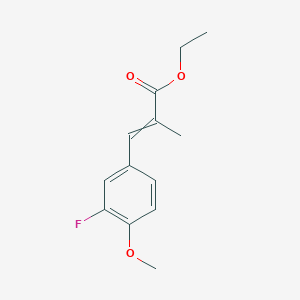

ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate

Description

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate is an α,β-unsaturated ester characterized by a fluoro-methoxy-substituted aromatic ring and a methyl group at the β-position of the propenoate backbone. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the phenyl ring, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-4-17-13(15)9(2)7-10-5-6-12(16-3)11(14)8-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOHRVHGCJTWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium fluoride (NaF) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid.

Reduction: 3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituent variations, and observed properties or applications:

Substituent Effects on Reactivity and Bioactivity

- Fluoro-Methoxy Phenyl Group: The 3-fluoro-4-methoxy substitution pattern enhances metabolic stability and modulates electronic effects. For example, EGMP’s geranyloxy substituent (lipophilic) improved chemopreventive activity in colon carcinogenesis models, suggesting that bulkier substituents may enhance binding to biological targets .

- Cyano vs. Methyl Groups: Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate exhibits higher electrophilicity due to the cyano group, making it more reactive in Michael additions compared to the target compound’s methyl-substituted system .

Biological Activity

Ethyl 3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

This compound is characterized by a phenyl ring substituted with a fluoro and a methoxy group, linked to an ethyl ester moiety. The structure can be represented as follows:

This compound is synthesized through a Knoevenagel condensation reaction between 3-fluoro-4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through multiple mechanisms:

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing and proliferating.

- Inhibition of Metastasis : The compound may reduce the metastatic potential of cancer cells by inhibiting their migration and invasion capabilities.

The biological activity of this compound is largely attributed to its structural features. The fluoro and methoxy groups enhance its binding affinity to specific enzymes and receptors within the target cells. Upon hydrolysis, the ester moiety releases an active carboxylic acid, which may further interact with cellular components, influencing various signaling pathways involved in cell survival and proliferation .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(4-Methoxyphenyl)-2-Methylprop-2-Enoate | Lacks fluoro group | Lower antimicrobial activity |

| Ethyl 3-(3-Fluoro-4-Hydroxyphenyl)-2-Methylprop-2-Enoate | Hydroxy instead of methoxy | Altered reactivity; potential for different biological effects |

| Ethyl 3-(3-Chloro-4-Methoxyphenyl)-2-Methylprop-2-Enoate | Chloro group substitution | Different chemical behavior; varied activity profiles |

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL. This suggests its potential application in developing new antimicrobial agents.

Study 2: Anticancer Potential

In another study focused on cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 25 µM for breast cancer cells, indicating its potency as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.